1,5-disodium (2S)-2-hydroxypentanedioate

Description

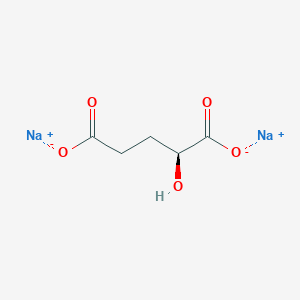

1,5-Disodium (2S)-2-hydroxypentanedioate, also known as sodium (2S)-2-hydroxyglutarate, is a sodium salt of the hydroxylated dicarboxylic acid derivative. Its molecular formula is C₅H₇Na₂O₅, with a stereospecific (2S) configuration at the hydroxyl-bearing carbon.

Propriétés

Formule moléculaire |

C5H6Na2O5 |

|---|---|

Poids moléculaire |

192.08 g/mol |

Nom IUPAC |

disodium;(2S)-2-hydroxypentanedioate |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1 |

Clé InChI |

DZHFTEDSQFPDPP-QTNFYWBSSA-L |

SMILES isomérique |

C(CC(=O)[O-])[C@@H](C(=O)[O-])O.[Na+].[Na+] |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Substrate Selection and Deamination

The process begins with L-amino acids structurally analogous to the target hydroxy acid. For this compound, L-glutamic acid serves as a plausible precursor due to its five-carbon backbone and carboxylate groups. The L-amino acid deaminase (L-AAD) catalyzes the oxidative deamination of L-glutamic acid to α-ketoglutaric acid (2-oxopentanedioic acid).

Key Reaction Conditions:

-

Substrate Concentration: 100–500 mM L-glutamic acid in aqueous solution.

-

Temperature: 32°C with oxygen sparging (1 v.v.m.) to facilitate deamination.

-

Biocatalyst: Whole-cell Escherichia coli expressing recombinant L-AAD (100 g wet cell pellet per 500 mL reaction).

The reaction terminates when dissolved oxygen levels rise, indicating substrate depletion (~1.5 hours). Centrifugation (8,000 × g, 20 minutes) removes cellular debris, yielding a supernatant rich in α-ketoglutaric acid.

Stereoselective Reduction to (2S)-2-Hydroxypentanedioic Acid

The α-keto acid undergoes NADH-dependent reduction using D- or L-lactate dehydrogenase (LDH) to control stereochemistry. For the (2S) configuration, D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis or Leuconostoc mesenteroides is employed.

Reaction Setup:

-

Cofactor Regeneration: Formate dehydrogenase (FDH) from Candida boidinii regenerates NADH by oxidizing sodium formate.

-

Reagents:

-

Conditions: 22°C, pH 7.5, under nitrogen sparging (0.05 v.v.m.).

After 44 hours, the reaction achieves ~60% yield of (2S)-2-hydroxypentanedioic acid, confirmed via fluorometric assays.

Neutralization to the Disodium Salt

The free acid is converted to its disodium salt through neutralization with sodium hydroxide:

Procedure:

-

Adjust the post-reaction mixture to pH 12–13 with 2 M NaOH.

-

Precipitate residual proteins via perchloric acid (PCA) precipitation (1 M final concentration).

-

Centrifuge (13,000 rpm, 2 minutes) and neutralize the supernatant with KOH to pH 6.5–8.0.

-

Lyophilize the clarified solution to obtain the crystalline disodium salt.

Process Optimization and Yield Considerations

Cofactor Efficiency

NADH recycling via formate dehydrogenase improves cost-effectiveness. A 1:100 FDH:LDH activity ratio ensures 95% cofactor turnover over 24 hours.

Temperature and pH Effects

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 22–32°C | >30°C reduces enzyme stability |

| pH | 7.5–8.0 | <7.0 halts deamination; >8.5 promotes hydrolysis |

Scalability Challenges

-

Oxygen Sensitivity: D-LDH activity drops under aerobic conditions, necessitating nitrogen sparging.

-

Product Inhibition: α-Ketoglutaric acid concentrations >500 mM inhibit L-AAD, requiring fed-batch substrate addition.

Analytical Validation

Post-synthesis analysis employs fluorometric assays using D-2-hydroxyglutarate (D2HG) detection kits:

-

Deproteinization: PCA precipitation removes >99% of residual enzymes.

-

Standard Curve: Linear regression (R² > 0.99) across 19.5–2,500 pmol D2HG/well.

Comparative Evaluation of Methods

Enzymatic vs. Chemical Synthesis

While chemical routes (e.g., hydrolysis of 2-hydroxyglutarolactone) exist, enzymatic synthesis dominates due to:

Analyse Des Réactions Chimiques

4. Applications de recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme réactif dans la synthèse organique et comme étalon en chimie analytique.

Biologie: Utilisé dans les essais biochimiques et comme composant tampon dans diverses expériences biologiques.

Médecine: Envisagé pour ses effets thérapeutiques potentiels et comme composant dans les formulations médicamenteuses.

Industrie: Utilisé dans la production de produits chimiques de spécialité et comme additif dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydroxyle peut participer à des liaisons hydrogène et à d'autres interactions avec les molécules biologiques, influençant leur structure et leur fonction. Les ions sodium peuvent affecter l'équilibre ionique dans les systèmes biologiques, affectant divers processus physiologiques.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₅H₆Na₂O₅

- Molecular Weight : 192.08 g/mol

- CAS Number : 63512-50-5

The compound's structure features a hydroxyl group adjacent to a carboxylic acid group, contributing to its reactivity and biological significance.

Biochemical Applications

-

Metabolic Pathways

- Disodium 2-hydroxyglutarate is involved in the metabolism of α-ketoglutarate, an important intermediate in the tricarboxylic acid cycle (TCA cycle). Its role as a metabolic regulator has been explored in various studies, highlighting its influence on cellular respiration and energy production.

-

Cancer Research

- The compound has been identified as a significant biomarker in gliomas and other cancers. Elevated levels of 2-hydroxyglutarate are often associated with mutations in isocitrate dehydrogenase (IDH), which are prevalent in certain types of tumors. This association makes it a target for diagnostic purposes and therapeutic interventions .

- Neurological Studies

Analytical Applications

-

Detection and Quantification

- Advanced methodologies have been developed for the accurate quantification of D-2-hydroxyglutarate enantiomers using liquid chromatography-mass spectrometry (LC-MS). These methods facilitate the analysis of biological samples, aiding in the understanding of metabolic disorders and cancer progression .

- Biomarker Development

Case Studies

Mécanisme D'action

The mechanism of action of 1,5-disodium (2S)-2-hydroxypentanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The sodium ions can affect the ionic balance in biological systems, impacting various physiological processes.

Comparaison Avec Des Composés Similaires

Research Implications

- Stereochemistry Matters : The (2S) configuration influences enzymatic interactions and metabolic fate, necessitating strict stereochemical control in synthesis .

- Functional Group Engineering: Sulfonates and esters expand utility in non-biological contexts, while carboxylates remain critical for aqueous biocompatibility .

Activité Biologique

1,5-Disodium (2S)-2-hydroxypentanedioate, commonly referred to as disodium 2-hydroxyglutarate (2HG), is a compound that has garnered attention in various fields of biological research, particularly in cancer biology and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a salt form of 2-hydroxyglutaric acid. Its chemical formula is CHNaO, and it has a molar mass of approximately 195.1 g/mol. The compound exists as a colorless to white crystalline solid that is soluble in water.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its role as a competitive inhibitor in various enzymatic processes:

- Inhibition of α-Ketoglutarate-Dependent Enzymes : 2HG acts as an inhibitor for several α-ketoglutarate-dependent dioxygenases, including the ten-eleven translocation (TET) enzymes and histone demethylases such as KDM5. This inhibition can lead to altered epigenetic regulation and cellular transformation, particularly in the context of certain cancers .

- Metabolic Reprogramming : In cells with mutations in isocitrate dehydrogenase (IDH), elevated levels of 2HG are associated with changes in cellular metabolism that promote oncogenesis. The compound's ability to mimic α-ketoglutarate allows it to interfere with normal metabolic pathways .

Biological Effects

-

Cancer Research :

- Acute Myeloid Leukemia (AML) : Studies have shown that elevated levels of 2HG contribute to the pathogenesis of IDH-mutant AML by inhibiting KDM5 and other demethylases, leading to increased levels of trimethylated histones and promoting oncogenic transcriptional programs .

- Hypoxia-Inducible Factors (HIFs) : 2HG has been implicated in the stabilization of HIFs under normoxic conditions, which can enhance tumor survival and growth .

- Neurodegenerative Diseases : Research indicates that 2HG may play a role in neuroinflammation and oxidative stress response mechanisms, potentially influencing the progression of neurodegenerative diseases .

Table 1: Summary of Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and stereochemical integrity of 1,5-disodium (2S)-2-hydroxypentanedioate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the stereochemistry at the 2S position. High-performance liquid chromatography (HPLC) with a chiral column can resolve enantiomeric impurities. Mass spectrometry (MS) ensures molecular weight accuracy (M = 192.08 g/mol) and detects degradation products. Cross-validate with elemental analysis to confirm sodium content (disodium salt) .

- Key Metrics : Purity >98% (HPLC), enantiomeric excess >99% (chiral HPLC), and sodium content within ±0.5% of theoretical value .

Q. How should researchers handle and store this compound to prevent degradation?

- Protocol : Store under inert gas (e.g., argon) at –20°C in airtight, moisture-resistant containers. Avoid exposure to light, humidity, and oxidizing agents. Prior to use, equilibrate to room temperature in a desiccator to minimize hygroscopic effects .

- Stability Tests : Monitor via periodic HPLC analysis for signs of hydrolysis or racemization, particularly under aqueous conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying its competitive inhibition of α-ketoglutarate (α-KG)-dependent dioxygenases?

- Approach :

Enzyme Assays : Use recombinant human dioxygenases (e.g., prolyl hydroxylases) in vitro with varying concentrations of α-KG and the compound. Measure Ki values via Lineweaver-Burk plots.

Controls : Include the L-enantiomer (Ki = 0.628 mM) as a comparator to assess stereospecificity .

Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the compound and the enzyme’s active site .

- Data Interpretation : A higher Ki (10.87 mM for the D-enantiomer vs. 0.628 mM for L) suggests weaker binding, guiding structure-activity relationship (SAR) studies .

Q. How can researchers address contradictions in reported bioactivity data between enantiomers?

- Resolution Strategy :

Purity Verification : Re-test enantiomeric purity using chiral HPLC to rule out cross-contamination.

Buffer Conditions : Standardize assay buffers (e.g., pH 7.4, 25°C) to minimize variability in ionic strength, which affects sodium salt solubility.

Enzyme Source : Use enzymes from the same expression system (e.g., HEK293 cells) to ensure consistent post-translational modifications .

Q. What are the implications of its structural similarity to α-KG for in vivo studies?

- Experimental Design :

Metabolic Tracing : Use isotopically labeled (e.g., 13C5) compound to track incorporation into the TCA cycle or competing pathways .

Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., MTT) on primary cells before in vivo administration. Note that no comprehensive toxicological data exists for this compound .

- Considerations : The sodium counterions may influence cellular ion homeostasis; monitor Na+/K+ ATPase activity in exposed cell lines .

Methodological Challenges & Solutions

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Quality Control :

Synthesis : Follow multi-step protocols with intermediates purified via recrystallization (e.g., using ethanol/water mixtures).

Batch Testing : Require certificates of analysis (CoA) for each batch, including NMR, MS, and chiral HPLC data .

Q. What strategies enhance solubility in aqueous buffers for cell-based assays?

- Optimization :

Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.4, pre-warmed to 37°C.

Co-Solvents : Add ≤1% DMSO if necessary, but validate for solvent effects on enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.